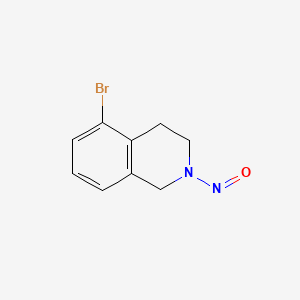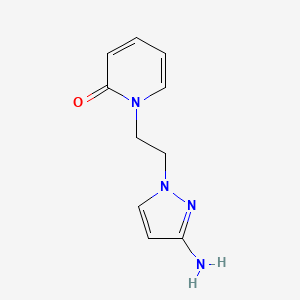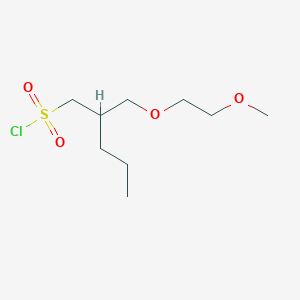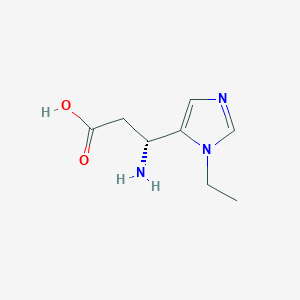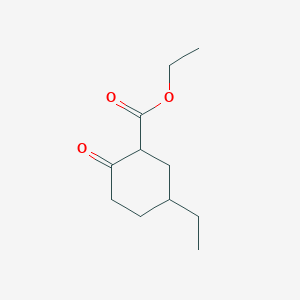
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C11H18O3. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl group at the 5th position and an ester functional group at the 1st position. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl chloroformate to form the desired ester.
Another method involves the cyclization of ethyl 2-oxocyclohexanecarboxylate with ethyl iodide in the presence of a strong base like potassium tert-butoxide. This reaction typically requires heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in these reactions include toluene and tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
化学反応の分析
Types of Reactions
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylic acid.
Reduction: Formation of ethyl 5-ethyl-2-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of various amides and esters depending on the nucleophile used.
科学的研究の応用
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further reactions. The ketone group can also undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions are often catalyzed by enzymes or chemical catalysts, and the pathways involved depend on the specific conditions and reagents used.
類似化合物との比較
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the ethyl group at the 5th position, resulting in different reactivity and applications.
Ethyl 4-oxocyclohexanecarboxylate: Has the ketone group at the 4th position, leading to different chemical properties and uses.
Cyclohexanone derivatives: Various derivatives with different substituents can exhibit unique reactivity and applications in organic synthesis.
This compound stands out due to its specific substitution pattern, which imparts unique chemical properties and makes it valuable in various research and industrial applications.
特性
CAS番号 |
116596-80-6 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC名 |
ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h8-9H,3-7H2,1-2H3 |
InChIキー |
UQCWMCVHLWXKLU-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=O)C(C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


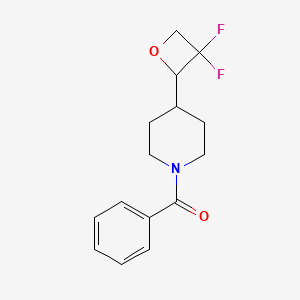


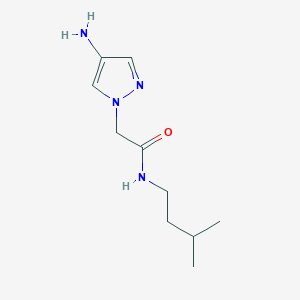
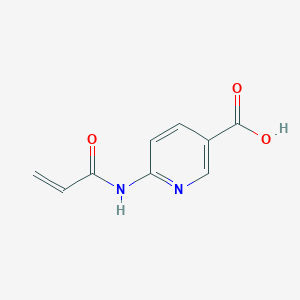
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
